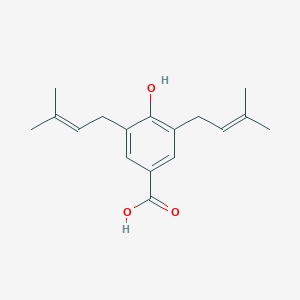

Nervogenic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-3,5-bis(3-methylbut-2-enyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22O3/c1-11(2)5-7-13-9-15(17(19)20)10-14(16(13)18)8-6-12(3)4/h5-6,9-10,18H,7-8H2,1-4H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSVOBJIOONAGLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=CC(=CC(=C1O)CC=C(C)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Biosynthesis of Nervonic acid in the central nervous system

An In-depth Technical Guide to the Biosynthesis of Nervonic Acid in the Central Nervous System

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nervonic acid (NA; C24:1, n-9) is a very-long-chain monounsaturated fatty acid (VLC-MUFA) that is highly enriched in the white matter of the central nervous system (CNS).[1] It is a critical structural component of nervonyl sphingolipids, particularly sphingomyelin, which constitutes a significant portion of the myelin sheath that insulates nerve fibers.[2][3][4] The integrity of myelin is paramount for efficient saltatory conduction of nerve impulses. Consequently, the endogenous synthesis of nervonic acid within the CNS is vital for neurodevelopment, maintenance of neuronal health, and remyelination processes following injury or in demyelinating diseases such as multiple sclerosis.[5][6] Dysregulation of its synthesis has been linked to the pathology of several neurological disorders.[5][7] This technical guide provides a comprehensive overview of the nervonic acid biosynthetic pathway in the CNS, details the key enzymes involved, presents available quantitative data, outlines relevant experimental protocols, and illustrates the core processes through logical diagrams.

The Biosynthetic Pathway of Nervonic Acid

The de novo synthesis of nervonic acid in the CNS is a multi-step enzymatic process that primarily occurs in the endoplasmic reticulum (ER).[8][9][10] The pathway can be broadly divided into two major phases: (1) the synthesis of the precursor, oleic acid (C18:1 n-9), and (2) the subsequent elongation of oleic acid to nervonic acid.

Phase 1: Synthesis of Oleic Acid (C18:1 n-9)

The synthesis of the foundational 18-carbon monounsaturated fatty acid, oleic acid, begins with acetyl-CoA.

-

De Novo Fatty Acid Synthesis: Fatty Acid Synthase (FASN) catalyzes the synthesis of palmitate (C16:0) from acetyl-CoA and malonyl-CoA in the cytoplasm.[2][11]

-

Elongation to Stearic Acid: Palmitate is elongated to stearic acid (C18:0).

-

Desaturation: The key step is the introduction of a cis-double bond at the delta-9 position of stearoyl-CoA. This reaction is catalyzed by Stearoyl-CoA Desaturase (SCD) , a critical enzyme in fatty acid metabolism, yielding oleoyl-CoA.[2][11]

Phase 2: Elongation of Oleic Acid to Nervonic Acid

Oleoyl-CoA serves as the primary substrate for a series of three elongation cycles. Each cycle adds a two-carbon unit, donated by malonyl-CoA, to the acyl chain.[2] This process is carried out by the fatty acid elongase complex, a multi-enzyme system located in the ER.[9]

The four sequential reactions in each elongation cycle are:

-

Condensation: This is the rate-limiting step, catalyzed by Elongation of Very-Long-Chain Fatty Acids (ELOVL) enzymes . This reaction condenses the fatty acyl-CoA with malonyl-CoA to form a 3-ketoacyl-CoA.[9][12]

-

First Reduction: The 3-ketoacyl-CoA is reduced to a 3-hydroxyacyl-CoA by a 3-ketoacyl-CoA reductase (KCR) , using NADPH as the reducing agent.[9][13]

-

Dehydration: A molecule of water is removed from the 3-hydroxyacyl-CoA by a 3-hydroxyacyl-CoA dehydratase (HCD) to form a trans-2,3-enoyl-CoA.[9]

-

Second Reduction: The trans-2,3-enoyl-CoA is reduced by a trans-2,3-enoyl-CoA reductase (ECR) , again using NADPH, to yield a saturated acyl-CoA that is two carbons longer than the original substrate.[9]

This cycle repeats to produce the following intermediates:

-

Cycle 1: Oleic Acid (C18:1) → Eicosenoic Acid (C20:1)

-

Cycle 2: Eicosenoic Acid (C20:1) → Erucic Acid (C22:1)[1]

-

Cycle 3: Erucic Acid (C22:1) → Nervonic Acid (C24:1) [1][13]

An alternative, though less prominent pathway in the CNS, involves the desaturation of lignoceric acid (C24:0) to nervonic acid, catalyzed by a Δ-15 desaturase.[7]

Key Enzymes in Nervonic Acid Biosynthesis

Stearoyl-CoA Desaturase (SCD): This enzyme is essential for generating the monounsaturated precursors for elongation. SCD1 is particularly important for remyelination processes.[11][14]

ELOVL Family of Elongases: These enzymes determine the substrate specificity and are the rate-limiting step in elongation.[12] While several ELOVLs exist, ELOVL4 is specifically implicated in the production of very-long-chain fatty acids (VLCFAs) with chain lengths of C26 and longer.[11][12][15] Its role in the final elongation steps to C24:1 is critical. ELOVL1, 3, and 6 are known to elongate saturated and monounsaturated fatty acids.[11]

The complete fatty acid elongation cycle requires the coordinated action of KCR, HCD, and ECR, which have broader substrate specificities compared to the ELOVL enzymes.[9]

Quantitative Data Presentation

Quantitative data on nervonic acid biosynthesis in the CNS is limited. The tables below summarize available data on nervonic acid concentrations in CNS-related fluids and the fatty acid composition of key brain components.

Table 1: Concentration of Nervonic Acid in Human Cerebrospinal Fluid (CSF)

| Cohort | Mean Nervonic Acid Concentration (µM) | Standard Deviation (SD) |

| Major Depressive Disorder (MDD) | 0.0020 | ± 0.00086 |

| Bipolar Disorder (BD) | 0.0021 | ± 0.00011 |

| Healthy Controls | 0.0021 | ± 0.00011 |

Data sourced from a pilot study analyzing nervonic acid levels in CSF.[16] No statistically significant differences were found between the groups in this specific study.

Table 2: Fatty Acid Composition of Sphingomyelin in the CNS

| Fatty Acid | Common Name | Carbon Chain | Relative Abundance |

| C18:0 | Stearic Acid | 18 | Major Component |

| C24:0 | Lignoceric Acid | 24 | Major Component |

| C24:1 | Nervonic Acid | 24 | Major Component |

This table provides a qualitative summary based on literature describing sphingomyelin composition.[14] Nervonic acid is consistently reported as a primary fatty acid constituent.

Table 3: Dysregulation of Fatty Acids in Experimental Autoimmune Encephalomyelitis (EAE) Mouse Brain

| Fatty Acid | Change in EAE Brain vs. Healthy Control |

| Palmitic Acid (C16:0) | Decreased |

| DHA (C22:6n3) | Decreased |

| Nervonic Acid (C24:1n9) | Decreased / Not Synthesized |

| Arachidonic Acid (C20:4n6) | Significantly Elevated |

| Oleic Acid (C18:1n9c) | Relatively Higher |

Data adapted from GC/MS lipid profiling of whole brain tissue in an animal model for multiple sclerosis, indicating a shift away from nervonic acid synthesis toward proinflammatory lipid production during neuroinflammation.[17][18][19]

Experimental Protocols

This section details methodologies for key experiments used to investigate the biosynthesis of nervonic acid.

Protocol: In Vitro Fatty Acid Elongase Activity Assay using Brain Microsomes

This protocol is based on the classical method for measuring the enzymatic elongation of fatty acyl-CoAs.[13][20]

Objective: To quantify the rate of nervonic acid synthesis from its precursor, erucyl-CoA, in a microsomal fraction from brain tissue.

Materials:

-

Brain tissue (e.g., mouse, rat)

-

Homogenization Buffer: 100 mM potassium phosphate (KPO4), pH 6.5

-

Microsome Preparation: Requires ultracentrifugation steps.

-

Substrates: Erucyl-CoA (C22:1-CoA), [2-¹⁴C]Malonyl-CoA (radiolabeled)

-

Cofactors: NADPH

-

Reaction Stop Solution: 5 M KOH in 10% methanol

-

Neutralization Solution: 5 M HCl

-

Extraction Solvent: Hexane:Glacial Acetic Acid (98:2 v/v)

-

Scintillation fluid and counter for radioactivity measurement.

-

Gas-Liquid Chromatography (GLC) or HPLC system for product analysis.

Methodology:

-

Microsome Preparation:

-

Homogenize fresh brain tissue in ice-cold homogenization buffer.

-

Centrifuge the homogenate at low speed (e.g., 10,000 x g) to pellet nuclei and mitochondria.

-

Collect the supernatant and subject it to ultracentrifugation (e.g., 100,000 x g) to pellet the microsomal fraction.

-

Resuspend the microsomal pellet in the homogenization buffer. Determine protein concentration using a standard assay (e.g., Bradford).

-

-

Elongase Reaction:

-

In a microcentrifuge tube, prepare the reaction mixture containing:

-

100 µg of microsomal protein

-

40 µM Erucyl-CoA (substrate)

-

200 µM NADPH (cofactor)

-

80 µM [2-¹⁴C]Malonyl-CoA (provides the two-carbon unit, radiolabeled for tracking)

-

Bring the final volume to 200 µL with homogenization buffer.

-

-

Include a control reaction without NADPH to measure background.[20]

-

Incubate the reaction at 37°C for a set time (e.g., 30 minutes).

-

-

Saponification and Extraction:

-

Stop the reaction by adding 100 µL of the KOH/methanol stop solution.

-

Incubate at 65°C for 1 hour to hydrolyze the acyl-CoA ester bond, releasing the free fatty acids.[20]

-

Cool the tubes and neutralize the reaction by adding 100 µL of 5 M HCl.

-

Extract the fatty acids by adding 750 µL of the hexane/acetic acid solvent, vortexing vigorously, and centrifuging to separate the phases.[20]

-

-

Quantification and Analysis:

-

Transfer a portion of the upper organic phase to a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter. The counts correspond to the amount of malonyl-CoA incorporated into elongated fatty acids.

-

For product identification, evaporate the remaining organic phase under nitrogen, methylate the fatty acids, and analyze the resulting fatty acid methyl esters (FAMEs) by GLC or HPLC to confirm the synthesis of C24:1.[13]

-

Protocol: Lipid Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is used to determine the relative or absolute abundance of nervonic acid in a biological sample.[16]

Objective: To quantify the level of nervonic acid in CNS tissue or cerebrospinal fluid.

Materials:

-

Biological Sample (e.g., 100 µL CSF, homogenized brain tissue)

-

Internal Standard: Oleic acid-d9 or a similar stable isotope-labeled fatty acid.

-

Reagents for extraction and derivatization: 1N HCl, methanol, isooctane, pyridine, N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) or similar silylating agent, acetonitrile.

-

GC-MS system.

Methodology:

-

Sample Preparation and Lipid Extraction:

-

To 100 µL of CSF, add a known amount of the internal standard (e.g., 2.5 ng oleic acid-d9).

-

Add 25 µL of 1N HCl, 400 µL of methanol, and 1 mL of isooctane.

-

Vortex thoroughly and centrifuge (800 x g, 2 min) to separate phases.

-

Transfer the upper organic supernatant to a new tube.

-

-

Derivatization:

-

Evaporate the solvent from the supernatant under a stream of nitrogen.

-

To the dried lipid extract, add 40 µL of pyridine, 40 µL of MTBSTFA, and 30 µL of acetonitrile. This step creates volatile silyl derivatives of the fatty acids suitable for GC analysis.

-

Incubate to complete the derivatization reaction.

-

-

GC-MS Analysis:

-

Inject a portion of the derivatized sample into the GC-MS.

-

Use an appropriate temperature gradient and column to separate the fatty acid derivatives based on their volatility and polarity.

-

The mass spectrometer will fragment the eluting compounds, generating a characteristic mass spectrum for identification.

-

Quantify the nervonic acid peak by comparing its area to the area of the known internal standard. Absolute concentrations can be determined using a standard curve of nervonic acid.[16]

-

Mandatory Visualizations

Diagram 1: Biosynthesis Pathway of Nervonic Acid

Caption: The metabolic pathway for nervonic acid synthesis in the CNS.

Diagram 2: Experimental Workflow for Elongase Activity Assay

Caption: Workflow for an in vitro fatty acid elongase activity assay.

Diagram 3: Logical Relationship of Nervonic Acid to Myelin Function

References

- 1. Nervonic acid - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. What makes Nervonic Acid Powder essential for myelin repair? - Avans [avansnutri.com]

- 4. guanjiebio.com [guanjiebio.com]

- 5. mdpi.com [mdpi.com]

- 6. Naturally Occurring Nervonic Acid Ester Improves Myelin Synthesis by Human Oligodendrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. De novo synthesis of nervonic acid and optimization of metabolic regulation by Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel Cellular Functions of Very Long Chain-Fatty Acids: Insight From ELOVL4 Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Research Progress of Nervonic Acid Biosynthesis [jstage.jst.go.jp]

- 10. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Nervonic Acid Synthesis Substrates as Essential Components in Profiled Lipid Supplementation for More Effective Central Nervous System Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Novel Cellular Functions of Very Long Chain-Fatty Acids: Insight From ELOVL4 Mutations [frontiersin.org]

- 13. Nervonic acid biosynthesis by erucyl-CoA elongation in normal and quaking mouse brain microsomes. Elongation of other unsaturated fatty acyl-CoAs (mono and poly-unsaturated) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Essential role of Elovl4 in very long chain fatty acid synthesis, skin permeability barrier function, and neonatal survival [ijbs.com]

- 16. Nervonic acid level in cerebrospinal fluid is a candidate biomarker for depressive and manic symptoms: A pilot study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Naturally Occurring Nervonic Acid Ester Improves Myelin Synthesis by Human Oligodendrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 20. Mammalian Fatty Acid Elongases - PMC [pmc.ncbi.nlm.nih.gov]

Nervonic Acid in Brain Lipids: A Technical Guide to its Discovery, Function, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nervonic acid (NA), a cis-monounsaturated omega-9 very-long-chain fatty acid (VLCFA), is a critical component of neural tissue, particularly enriched in the sphingolipids of the myelin sheath. Its discovery over a century ago in shark brains marked the beginning of decades of research into its indispensable role in the development, maintenance, and repair of the central nervous system (CNS).[1] Deficiencies in nervonic acid are strongly correlated with demyelinating diseases such as multiple sclerosis (MS) and adrenoleukodystrophy (ALD), highlighting its importance in myelin integrity.[2][3] Mechanistically, nervonic acid influences neuronal membrane fluidity, participates in crucial cell signaling pathways that govern neurogenesis and inflammation, and has demonstrated neuroprotective properties in various experimental models. This technical guide provides an in-depth overview of the history, biosynthesis, and multifaceted functions of nervonic acid in brain lipids. It summarizes key quantitative data, presents detailed experimental protocols for its study, and visualizes its complex biological interactions through signaling pathway and workflow diagrams, serving as a comprehensive resource for professionals in neuroscience and drug development.

Discovery and Significance

Nervonic acid (24:1, n-9) was first isolated in 1927 by Tsujimoto from the fats of elasmobranch fishes, which includes sharks.[4] Its structure was elucidated the same year by Klenk, who identified it within the cerebrosides of brain tissue, leading to its name derived from the Latin nervus (nerve).[4] Early observations that shark brains could rapidly repair themselves after injury suggested a regenerative capacity linked to their high nervonic acid content.[1][5]

It is now understood that nervonic acid is particularly abundant in the white matter of the brain, where it is a major constituent of sphingomyelin, a class of sphingolipids that are essential for the structure of the myelin sheath.[6][7] The myelin sheath is a lipid-rich layer that insulates nerve cell axons, enabling the rapid and efficient transmission of electrical impulses.[8] Nervonic acid can comprise up to 60% of the total fatty acids within the sphingomyelin of the white matter, underscoring its structural importance.[6][9] Its levels dramatically increase during periods of active myelination in early childhood and are crucial for maintaining myelin integrity throughout life.[10]

Data Presentation: Nervonic Acid Content in Brain Lipids

Quantitative analysis reveals significant differences in nervonic acid concentration based on brain region and age, reflecting the process of myelination. White matter, which is rich in myelinated axons, contains substantially higher levels of nervonic acid compared to gray matter.

| Brain Region / Condition | Lipid Class | Nervonic Acid (C24:1) Content (% of Total Fatty Acids) | Reference / Notes |

| Human Adult White Matter | Sphingomyelin | ~25-30% | Predominant fatty acid along with stearic acid (C18:0).[1] |

| Human Infant Brain (Postnatal) | Sphingomyelin | Dramatic increase after birth, correlating with active myelination. | [10] |

| Human Gray Matter | Phospholipids | Significantly lower than in white matter. | [11] |

| Multiple Sclerosis (MS) Brain | Sphingomyelin | Decreased levels compared to healthy controls. | [3] |

| Adrenoleukodystrophy (ALD) Brain | Sphingomyelin | Decreased levels compared to healthy controls. | [2] |

Biosynthesis and Key Functions in the Brain

Nervonic acid is not considered an essential fatty acid as it can be synthesized endogenously from oleic acid (18:1 n-9) through a series of elongation steps catalyzed by fatty acid elongase enzymes (ELOVL).[4]

Caption: Endogenous synthesis pathway of Nervonic Acid.

Key Functions:

-

Myelin Formation and Maintenance: As a primary component of sphingolipids, nervonic acid is integral to the formation, stability, and fluidity of the myelin sheath, ensuring efficient nerve impulse conduction.[8]

-

Neuroprotection and Anti-Inflammation: Studies have shown that nervonic acid can exert anti-inflammatory effects, partly by inhibiting the NF-κB signaling pathway, which reduces the production of pro-inflammatory cytokines in the brain.[6][8]

-

Neural Stem Cell Regulation: Nervonic acid has been found to promote the proliferation of neural stem cells, potentially through the activation of the Wnt/β-catenin signaling pathway. This suggests a role in brain development and repair.

-

Cognitive Function: By supporting myelin integrity and neuronal membrane health, nervonic acid is linked to improved cognitive function and memory.[9] Some research suggests it may offer therapeutic potential for neurodegenerative diseases like Alzheimer's by reducing neuroinflammation and supporting neuronal structure.[6]

Associated Signaling Pathways

Nervonic acid's biological effects are mediated through its influence on several key intracellular signaling pathways.

Wnt/β-catenin Pathway

This pathway is crucial for neurogenesis. Nervonic acid is proposed to activate this pathway, leading to the stabilization of β-catenin, which then translocates to the nucleus to promote the transcription of genes involved in neural stem cell proliferation and differentiation.

Caption: Nervonic acid activates Wnt signaling for neurogenesis.

NF-κB Pathway

In neuroinflammatory conditions, the NF-κB pathway is often overactivated. Nervonic acid has been shown to inhibit this pathway, preventing the translocation of the NF-κB protein complex into the nucleus and thereby downregulating the expression of inflammatory genes.

Caption: Nervonic acid reduces inflammation via NF-κB inhibition.

PI3K/AKT Pathway

The PI3K/AKT pathway is a key regulator of cell survival and growth. Nervonic acid may activate this pathway, leading to the phosphorylation and activation of Akt. Activated Akt can then inhibit apoptotic factors and promote neuronal survival and growth, contributing to its neuroprotective effects.

Caption: Nervonic acid promotes neuronal survival via PI3K/AKT.

Experimental Protocols

The study of nervonic acid in brain lipids involves a multi-step process from tissue extraction to analysis and functional assays.

Workflow for Brain Lipid Analysis

Caption: Workflow for nervonic acid analysis from brain tissue.

Protocol 1: Lipid Extraction from Brain Tissue (Modified Folch Method)

This protocol describes the standard method for extracting total lipids from brain tissue.

-

Materials:

-

Fresh or frozen brain tissue (~100 mg)

-

Chloroform (HPLC grade)

-

Methanol (HPLC grade)

-

0.9% NaCl solution (or 0.74% KCl)

-

Glass-Teflon or mechanical homogenizer

-

Centrifuge tubes (solvent-resistant)

-

Centrifuge

-

Nitrogen gas stream or rotary evaporator

-

-

Procedure:

-

Weigh approximately 100 mg of brain tissue and place it in a homogenizer tube on ice.

-

Add 20 volumes of a 2:1 (v/v) chloroform:methanol mixture (e.g., 2 mL for 100 mg of tissue).[9]

-

Homogenize the tissue thoroughly until a uniform suspension is achieved.

-

Transfer the homogenate to a centrifuge tube. Agitate on an orbital shaker for 15-20 minutes at room temperature.[9]

-

Add 0.2 volumes of 0.9% NaCl solution (e.g., 0.4 mL for a 2 mL extraction volume).

-

Vortex the mixture vigorously for 30 seconds to induce phase separation.

-

Centrifuge at low speed (e.g., 2000 x g) for 10 minutes at 4°C to achieve a clear separation of the two phases.[9]

-

Carefully remove the upper aqueous phase using a Pasteur pipette. The lower chloroform phase contains the total lipids.

-

Wash the interface once more with a small volume of a methanol:water (1:1) mixture without disturbing the lower phase, centrifuge, and remove the upper wash layer.

-

Transfer the lower chloroform phase containing the lipids to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen or using a rotary evaporator.

-

Resuspend the dried lipid extract in a known volume of chloroform or another suitable solvent for storage at -80°C until analysis.

-

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Analysis

This protocol outlines the analysis of fatty acid composition from a lipid extract, including nervonic acid.

-

Materials:

-

Dried lipid extract (from Protocol 1)

-

Methanolic HCl or BF3-Methanol (for methylation)

-

Hexane or Iso-octane (HPLC grade)

-

Internal standard (e.g., Heptadecanoic acid, C17:0)

-

GC-MS system with a suitable capillary column (e.g., DB-23, SP-2560)

-

-

Procedure (Derivatization to FAMEs):

-

To the dried lipid extract, add a known amount of internal standard.

-

Add 1-2 mL of 5% Methanolic HCl.

-

Seal the tube and heat at 60-80°C for 1-2 hours to convert fatty acids to their fatty acid methyl esters (FAMEs).

-

Allow the sample to cool to room temperature.

-

Add 1 mL of water and 1-2 mL of hexane to extract the FAMEs.

-

Vortex thoroughly and centrifuge briefly to separate phases.

-

Transfer the upper hexane layer containing the FAMEs to a new vial for injection.

-

-

GC-MS Analysis:

-

Injection: Inject 1 µL of the FAMEs sample into the GC-MS.

-

GC Conditions (Example):

-

Injector Temperature: 250°C

-

Oven Program: Start at 100°C, hold for 2 min, ramp to 240°C at 3°C/min, hold for 15 min.

-

Carrier Gas: Helium.

-

-

MS Conditions (Example):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-550.

-

-

Quantification: Identify FAME peaks based on their retention times and mass spectra compared to known standards. Quantify the amount of each fatty acid relative to the internal standard.[5]

-

Protocol 3: In Vivo Model - Experimental Autoimmune Encephalomyelitis (EAE)

EAE is the most common animal model for studying the pathophysiology of multiple sclerosis and for testing potential therapeutics like nervonic acid.

-

Materials:

-

Procedure:

-

Day 0: Immunization:

-

Day 2: PTX Boost:

-

Administer a second dose of 100-200 ng of PTX i.p.[2]

-

-

Day 7 onwards: Clinical Scoring:

-

Monitor mice daily for clinical signs of EAE and record their weight.

-

Score disease severity on a scale of 0-5:

-

0: No clinical signs.

-

1: Limp tail.

-

2: Hind limb weakness or waddling gait.

-

3: Partial hind limb paralysis.

-

4: Complete hind limb paralysis.

-

5: Moribund state.

-

-

-

Therapeutic Intervention: Nervonic acid or vehicle control can be administered (e.g., via oral gavage) either prophylactically (starting from Day 0) or therapeutically (starting after the onset of clinical signs).

-

Caption: Timeline for a typical EAE experiment.

Conclusion and Future Directions

Nervonic acid is a fundamentally important lipid for the structural integrity and function of the central nervous system. Its role as a major component of the myelin sheath directly links its metabolism to a range of devastating demyelinating and neurodegenerative diseases. Research continues to uncover its more subtle roles in cell signaling, neuroinflammation, and neurogenesis, opening new avenues for therapeutic development. The protocols and pathways outlined in this guide provide a framework for researchers to investigate these mechanisms further. Future work should focus on elucidating the precise molecular targets of nervonic acid, conducting large-scale clinical trials to validate its therapeutic efficacy, and developing novel drug delivery systems to enhance its bioavailability in the CNS. A deeper understanding of nervonic acid's biology is paramount for developing new treatments for diseases like multiple sclerosis, Alzheimer's, and other neurological disorders.

References

- 1. The fatty acid composition of sphingomyelin from adult human cerebral white matter and changes in childhood, senium and unspecific brain damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. FATTY ACID COMPOSITION OF HUMAN BRAIN SPHINGOMYELINS: NORMAL VARIATION WITH AGE AND CHANGES DURING MYELIN DISORDERS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Advances in Metabolomics and Lipidomics Studies in Human and Animal Models of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Nervonic Acid: essential nootropic for brain physiology - HAP BodyBrainSkin [hapbodybrainskin.com]

- 6. Concentration and fatty acid composition of cholesteryl esters of normal human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [PDF] Distribution and fatty acid composition of phosphoglycerides in normal human brain. | Semantic Scholar [semanticscholar.org]

- 8. Fatty acid composition of human brain phospholipids during normal development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fatty acid composition of brain phospholipids in aging and in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Comparative targeted lipidomics between serum and cerebrospinal fluid of multiple sclerosis patients shows sex and age-specific differences of endocannabinoids and glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]

Nervonic Acid: A Potential Biomarker in the Landscape of Neurological Disorders

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Nervonic acid (NA), a long-chain monounsaturated omega-9 fatty acid, is emerging as a significant molecule of interest within the neuroscience community. Predominantly found in the white matter of the brain, it is a crucial component of the myelin sheath that insulates nerve fibers, ensuring efficient nerve signal transmission.[1][2][3] Growing evidence suggests that alterations in nervonic acid levels are associated with a range of neurological and psychiatric disorders, positioning it as a potential biomarker for disease diagnosis, prognosis, and a target for therapeutic intervention. This technical guide provides a comprehensive overview of the current understanding of nervonic acid's role in neurological disorders, detailing quantitative data, experimental methodologies, and associated signaling pathways.

Quantitative Data Summary

The concentration of nervonic acid has been observed to be altered in various neurological and psychiatric conditions compared to healthy controls. The following tables summarize the key quantitative findings from various studies.

| Neurological Disorder | Tissue/Fluid | Observation | Reference |

| Multiple Sclerosis (MS) | Erythrocyte Membranes | Decreased levels of nervonic acid.[4][5][6] | [4][5][6] |

| Post-mortem Brain (Sphingolipids) | Decreased levels of nervonic acid.[6] | [6] | |

| Alzheimer's Disease (AD) | Brain Tissue | Alterations in fatty acid metabolism, including nervonic acid, have been identified.[4] | [4] |

| Blood | Higher nervonic acid concentrations correlated with slower cognitive decline.[7] | [7] | |

| Parkinson's Disease (PD) | Animal Models | Administration of nervonic acid reported to reduce motor disorders.[8] | [8] |

| Schizophrenia | Erythrocyte Membranes | Decreased nervonic acid levels may predict psychosis in ultra-high-risk individuals. | [9] |

| Plasma | Increased nervonic acid content was observed in patients.[10][11] | [10][11] | |

| Major Depressive Disorder (MDD) | Plasma | Significantly increased levels of nervonic acid compared to controls and patients with bipolar disorder.[12] | [12] |

| Cerebrospinal Fluid (CSF) | No significant difference in overall levels, but a negative correlation with depressive symptoms was observed.[13][14] | [13][14] | |

| Adrenoleukodystrophy (ALD) | Post-mortem Brain (Sphingolipids) | Decreased levels of nervonic acid.[6] | [6] |

| Skin Fibroblasts | Decreased nervonic acid biosynthesis.[6] | [6] | |

| Zellweger Syndrome | Fibroblasts | Deficient oxidation of nervonic acid.[15] | [15] |

Key Signaling Pathways Involving Nervonic Acid

Nervonic acid has been shown to modulate several key signaling pathways implicated in neuroprotection, neuroinflammation, and neural stem cell proliferation.

Wnt/β-catenin Signaling Pathway

Nervonic acid can activate the Wnt/β-catenin signaling pathway, which is crucial for promoting the proliferation of neural stem cells.[16] This activation can lead to an increase in the number of new neurons, particularly in regions of the brain associated with learning and memory, such as the hippocampus.[16]

PI3K/Akt/mTOR Signaling Pathway

Studies suggest that nervonic acid may exert its cognitive-improving effects through the activation of the PI3K/Akt/mTOR signaling pathway.[17][18] This pathway is a critical regulator of cell growth, survival, and proliferation, and its activation can help alleviate cognitive impairment caused by oxidative stress.[17]

Experimental Protocols

The accurate quantification of nervonic acid is paramount for its validation as a reliable biomarker. The most common analytical techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

General Workflow for Fatty Acid Analysis

A typical workflow for the analysis of fatty acids, including nervonic acid, from biological samples involves several key steps.

Detailed Methodologies

1. Sample Preparation and Lipid Extraction:

-

Objective: To isolate total lipids from the biological matrix.

-

Protocol: A common method is the Folch or Bligh-Dyer extraction.

-

Homogenize the sample (e.g., tissue, cell pellet) in a chloroform/methanol mixture (typically 2:1, v/v).

-

For liquid samples like plasma, add the chloroform/methanol mixture directly.

-

After vigorous mixing and centrifugation, the lower organic phase containing the lipids is collected.

-

The solvent is then evaporated under a stream of nitrogen to yield the total lipid extract.

-

2. Derivatization to Fatty Acid Methyl Esters (FAMEs):

-

Objective: To convert fatty acids into their more volatile methyl ester derivatives for GC analysis.

-

Protocol:

-

The lipid extract is saponified using a methanolic base (e.g., NaOH in methanol) to release the fatty acids from complex lipids.

-

The fatty acids are then methylated using a reagent such as boron trifluoride (BF3) in methanol or methanolic HCl.

-

The resulting FAMEs are extracted into an organic solvent like hexane.

-

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Objective: To separate, identify, and quantify individual FAMEs.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Protocol:

-

The extracted FAMEs are injected into the GC.

-

Separation is achieved on a polar capillary column (e.g., a wax or cyano-propyl column) based on the chain length and degree of unsaturation of the fatty acids.

-

The eluting FAMEs are ionized in the mass spectrometer (commonly by electron ionization).

-

The mass spectrometer separates the ions based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.

-

Identification is confirmed by comparing the retention time and mass spectrum to that of a known nervonic acid standard.

-

Quantification is typically performed using an internal standard and constructing a calibration curve.[19][20]

-

4. High-Performance Liquid Chromatography (HPLC) Analysis:

-

Objective: An alternative method for fatty acid analysis, particularly useful for separating isomers.[21]

-

Protocol:

-

Fatty acids can be analyzed in their free form or as derivatives.

-

Reversed-phase HPLC with a C18 column is commonly used.[21]

-

Detection can be achieved using various detectors, including UV-Vis (after derivatization with a chromophore), evaporative light scattering detector (ELSD), or mass spectrometry (LC-MS).[22]

-

Conclusion and Future Directions

Nervonic acid holds considerable promise as a biomarker for a spectrum of neurological and psychiatric disorders. Its integral role in myelin integrity and the observed alterations in its levels in various disease states underscore its potential clinical utility.[1][4][5] Furthermore, its ability to modulate key signaling pathways involved in neurogenesis and neuroprotection suggests it could be a valuable therapeutic target.[16][17]

Future research should focus on standardizing analytical methods for nervonic acid quantification to ensure inter-laboratory comparability of results. Large-scale, longitudinal clinical studies are necessary to firmly establish the diagnostic and prognostic value of nervonic acid as a biomarker. Additionally, further elucidation of the precise molecular mechanisms through which nervonic acid exerts its effects will be crucial for the development of novel therapeutic strategies targeting these pathways for the treatment of neurological disorders. The continued investigation into this fascinating fatty acid is poised to open new avenues for both understanding and managing a range of debilitating brain conditions.

References

- 1. What makes Nervonic Acid Powder essential for myelin repair? - Avans [avansnutri.com]

- 2. nbinno.com [nbinno.com]

- 3. Nervonic acid - Wikipedia [en.wikipedia.org]

- 4. ingredients-lonier.com [ingredients-lonier.com]

- 5. Nervonic Acid - NutriStat Basic Profile - Lab Results explained | HealthMatters.io [healthmatters.io]

- 6. Nervonic acid and demyelinating disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. How can Nervonic Acid Powder assist in Alzheimerâs prevention? - Avans [avansnutri.com]

- 8. researchgate.net [researchgate.net]

- 9. Glia dysfunction in schizophrenia: evidence of possible therapeutic effects of nervonic acid in a preclinical model [ouci.dntb.gov.ua]

- 10. researchgate.net [researchgate.net]

- 11. Glia dysfunction in schizophrenia: evidence of possible therapeutic effects of nervonic acid in a preclinical model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Plasma Nervonic Acid Is a Potential Biomarker for Major Depressive Disorder: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Nervonic acid level in cerebrospinal fluid is a candidate biomarker for depressive and manic symptoms: A pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Localization of nervonic acid beta-oxidation in human and rodent peroxisomes: impaired oxidation in Zellweger syndrome and X-linked adrenoleukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Nervonic Acid: Decoding the "Brain Gold" for cognitive empowerment throughout the life cycle - FocusHerb [focusherb.com]

- 17. Nervonic acid reduces the cognitive and neurological disturbances induced by combined doses of D‐galactose/AlCl3 in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Nervonic acid reduces the cognitive and neurological disturbances induced by combined doses of D-galactose/AlCl3 in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 20. Biomarkers and the measurement of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. hplc.eu [hplc.eu]

- 22. mdpi.com [mdpi.com]

The Influence of Nervonic Acid on Neuronal Membrane Fluidity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nervonic acid (NA), a cis-monounsaturated omega-9 fatty acid (24:1n-9), is a critical component of sphingolipids, which are highly enriched in the myelin sheath of nerve fibers.[1] Its unique very-long-chain structure suggests a significant role in modulating the biophysical properties of neuronal membranes, including membrane fluidity. This technical guide explores the effect of nervonic acid on neuronal membrane fluidity, summarizing the underlying biochemical mechanisms, relevant signaling pathways, and detailed experimental protocols for investigation. While direct quantitative data on NA-induced fluidity changes in neuronal membranes is emerging, this document compiles the foundational knowledge and methodologies required for its study. Nervonic acid's incorporation into the membrane is understood to influence the packing of lipid bilayers, which is a key determinant of membrane fluidity and subsequently affects the function of embedded proteins, signal transduction, and overall neuronal health.

Introduction: Nervonic Acid and Neuronal Membranes

The plasma membrane of a neuron is a dynamic structure, primarily composed of a lipid bilayer that provides a selectively permeable barrier and a matrix for various proteins. The fluidity of this membrane is a critical parameter that influences synaptic transmission, ion channel function, and receptor signaling.[2] Membrane fluidity is largely determined by its lipid composition, including the length and saturation of fatty acyl chains, and the concentration of cholesterol.

Nervonic acid is particularly abundant in the white matter of the brain, where it is a major constituent of nervonyl sphingolipids.[1] Sphingolipids, including sphingomyelin and cerebrosides, are essential for the formation and maintenance of the myelin sheath, which insulates axons and facilitates rapid nerve impulse conduction.[1] Deficiencies or altered metabolism of nervonic acid have been linked to demyelinating diseases such as multiple sclerosis and adrenoleukodystrophy, highlighting its indispensable role in nervous system integrity. By integrating into membrane sphingolipids, nervonic acid's long 24-carbon chain and single cis-double bond are poised to directly impact the physical state and fluidity of the neuronal membrane.

Biochemical Impact on Membrane Structure

The incorporation of nervonic acid into membrane phospholipids and sphingolipids alters the packing and order of the lipid bilayer. The presence of its long acyl chain can increase the thickness of the membrane, while the cis-double bond introduces a kink, which is expected to increase the disorder and, consequently, the fluidity of the membrane by disrupting the tight packing of adjacent saturated fatty acid chains.

While direct quantitative measurements of nervonic acid's effect on neuronal membrane fluidity are not extensively documented in publicly available literature, studies on other polyunsaturated fatty acids (PUFAs) have shown that their increased incorporation into neuronal membranes enhances membrane fluidity.[3] This principle is expected to apply to nervonic acid as well. The following table illustrates typical lipid components of neuronal membranes, emphasizing the role of very-long-chain fatty acids (VLCFAs) like nervonic acid.

Data Presentation

Table 1: Key Lipid Components of Neuronal Membranes and the Role of Nervonic Acid

| Lipid Class | Key Components | Typical Percentage (of total lipid) | Role of Nervonic Acid (NA) | Implied Effect on Fluidity |

| Phospholipids | Phosphatidylcholine (PC), Phosphatidylethanolamine (PE), Phosphatidylserine (PS), Phosphatidylinositol (PI) | 45-55% | Can be esterified into the sn-2 position of phospholipids. | The long, kinked chain of NA is expected to increase intermolecular space, thereby increasing fluidity. |

| Sphingolipids | Sphingomyelin, Cerebrosides (Galactosylceramide), Gangliosides | 20-25% | A primary and defining component, especially in the myelin sheath. | Significantly influences the properties of lipid rafts; its incorporation can modulate the order of these microdomains. |

| Cholesterol | Cholesterol | 20-30% | Interacts with the long acyl chains of NA-containing sphingolipids. | Acts as a fluidity buffer; its interaction with NA may create unique microdomains with specific biophysical properties. |

| Fatty Acids | Saturated (e.g., Palmitic, Stearic), Monounsaturated (e.g., Oleic, Nervonic ), Polyunsaturated (e.g., DHA, ARA) | Constituent of other lipids | NA is a key Very-Long-Chain Monounsaturated Fatty Acid (VLCFA). | The cis-double bond disrupts ordered packing, which generally increases membrane fluidity compared to saturated VLCFAs. |

Table 2: Illustrative Quantitative Data on Membrane Fluidity Measurement (Note: This data is provided for methodological context to illustrate how fluidity changes are measured using Laurdan GP. These specific values are from a study on cholesterol depletion, not nervonic acid treatment, as direct quantitative data for NA is not readily available in the literature.)

| Cell Type | Treatment | Mean Laurdan GP Value (± SD) | Interpretation | Reference |

| Living Cells | Control (Untreated) | 0.18 (± 0.05) | Baseline membrane order (less fluid). | [4] |

| Living Cells | MβCD (Cholesterol Depletion) | -0.06 (± 0.08) | Decreased membrane order (more fluid). | [4] |

A lower Generalized Polarization (GP) value indicates a more disordered/fluid membrane environment.

Signaling Pathways Modulated by Nervonic Acid

Nervonic acid not only influences membrane structure but also participates in cellular signaling, contributing to its neuroprotective and anti-inflammatory effects.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial intracellular signaling cascade that promotes cell survival, growth, and proliferation. Studies have shown that nervonic acid can activate this pathway, which is essential for neuroprotection and neuronal regeneration.[5] Activation of PI3K leads to the phosphorylation and activation of Akt, which in turn phosphorylates a host of downstream targets to inhibit apoptosis and promote neuronal health.

Caption: PI3K/Akt signaling pathway activated by nervonic acid.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of the inflammatory response. In the context of neuroinflammation, microglia (the resident immune cells of the brain) can become over-activated, releasing pro-inflammatory cytokines. Nervonic acid has been shown to exert anti-inflammatory effects by inhibiting the activation of the NF-κB pathway in microglia.[6] It can prevent the phosphorylation and subsequent degradation of IκBα, which keeps the p65 subunit of NF-κB sequestered in the cytoplasm, thereby preventing the transcription of inflammatory genes.

Caption: Inhibition of the NF-κB pathway by nervonic acid.

Experimental Protocols

Investigating the effect of nervonic acid on neuronal membrane fluidity requires a combination of cell culture, treatment, and biophysical measurement techniques.

Neuronal Cell Culture and Treatment

-

Cell Culture: Primary cortical neurons or neuronal cell lines (e.g., PC-12, SH-SY5Y) are cultured on poly-D-lysine coated plates or coverslips in appropriate neural basal medium supplemented with growth factors.

-

Nervonic Acid Preparation: A stock solution of nervonic acid is prepared in an appropriate solvent (e.g., DMSO or ethanol). This stock is then diluted in culture medium to the desired final concentrations (e.g., 10-100 µM). A vehicle control (medium with solvent) must be run in parallel.

-

Treatment: The culture medium is replaced with the nervonic acid-containing medium or vehicle control medium. Cells are incubated for a specified period (e.g., 24-72 hours) to allow for the incorporation of the fatty acid into cellular membranes.

Measurement of Membrane Fluidity using Laurdan GP

Laurdan is a fluorescent probe whose emission spectrum is sensitive to the polarity of its environment. In ordered, less fluid membranes (less water penetration), its emission peaks at ~440 nm. In disordered, more fluid membranes (more water penetration), the peak shifts to ~490 nm. This shift is quantified by the Generalized Polarization (GP) value.

-

Staining: After nervonic acid treatment, cells are washed with PBS and incubated with 5-10 µM Laurdan in serum-free medium for 30-60 minutes at 37°C, protected from light.

-

Imaging: Cells are washed again and imaged using a confocal or two-photon microscope equipped with a two-channel detector. Laurdan is excited at ~350-400 nm. Emission is collected simultaneously in two channels: Channel 1 (I440) at 420-460 nm and Channel 2 (I490) at 470-510 nm.

-

GP Calculation: A GP image is generated on a pixel-by-pixel basis using the formula: GP = (I_440 - I_490) / (I_440 + I_490)[7] GP values range from +1 (highly ordered) to -1 (highly fluid).

-

Analysis: The mean GP value is calculated for the plasma membrane of multiple cells in each treatment group (Nervonic Acid vs. Vehicle Control) for statistical comparison.

Measurement of Membrane Fluidity using DPH Fluorescence Anisotropy

1,6-diphenyl-1,3,5-hexatriene (DPH) is a hydrophobic fluorescent probe that partitions into the hydrocarbon core of the membrane. Its rotational mobility, measured as fluorescence anisotropy (r), is inversely related to the microviscosity (and thus directly related to the order) of the membrane.

-

Staining: Treated cells are harvested and resuspended in PBS. A DPH solution (e.g., 2 µM in tetrahydrofuran) is added to the cell suspension to a final concentration of ~1-2 µM and incubated for 30-60 minutes at 37°C.

-

Measurement: Fluorescence anisotropy is measured using a spectrofluorometer equipped with polarizers. The sample is excited with vertically polarized light (e.g., at 360 nm). The parallel (IVV) and perpendicular (IVH) components of the emitted fluorescence (e.g., at 450 nm) are measured.

-

Anisotropy (r) Calculation: The anisotropy value is calculated using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH)[8] Where G is an instrument-specific correction factor.

-

Analysis: A higher 'r' value indicates lower rotational mobility of the probe, corresponding to a more ordered, less fluid membrane. Values from nervonic acid-treated and control groups are compared.

Experimental Workflow Visualization

Caption: Workflow for assessing nervonic acid's effect on fluidity.

Conclusion

Nervonic acid is a fundamental building block of the neuronal membrane, particularly within the myelin sheath. Its unique structure as a very-long-chain monounsaturated fatty acid strongly implies a significant role in modulating membrane fluidity, a key parameter for proper neuronal function. While direct quantitative evidence is still being gathered, the established biochemical role of nervonic acid, coupled with its demonstrated influence on crucial neuroprotective signaling pathways like PI3K/Akt and its anti-inflammatory effects via NF-κB inhibition, positions it as a vital molecule for neuronal health. The experimental protocols detailed in this guide provide a robust framework for researchers to quantitatively investigate the biophysical effects of nervonic acid, paving the way for a deeper understanding of its therapeutic potential in neurodegenerative and demyelinating diseases.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Fatty acid-related modulations of membrane fluidity in cells: detection and implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Polyunsaturated fatty acids in lipid membranes regulate human neuronal function and amyloid-β production - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Imaging lipid lateral organization in membranes with C-laurdan in a confocal microscope - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PI3K Signaling in Neurons: A Central Node for the Control of Multiple Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Evaluating membrane structure by Laurdan imaging: Disruption of lipid packing by oxidized lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. facilities.bioc.cam.ac.uk [facilities.bioc.cam.ac.uk]

Methodological & Application

Application Notes and Protocols for Nervonic Acid Treatment in Primary Oligodendrocyte Culture

These application notes provide a comprehensive protocol for the treatment of primary oligodendrocyte precursor cells (OPCs) with nervonic acid to promote their differentiation and maturation. This document is intended for researchers, scientists, and drug development professionals working in the field of neuroscience and demyelinating diseases.

Introduction

Oligodendrocytes are the myelin-producing cells of the central nervous system (CNS). Their dysfunction is a key factor in demyelinating diseases such as multiple sclerosis.[1][2] Oligodendrocyte precursor cells (OPCs) are present in the adult CNS and can differentiate into mature oligodendrocytes to repair myelin damage.[3][4] Nervonic acid, a monounsaturated fatty acid, has been shown to play a crucial role in myelination and brain repair.[5][6] Studies have demonstrated that treatment with nervonic acid or fish oil mixtures rich in nervonic acid can enhance the synthesis of myelin proteins and promote the maturation of OPCs in vitro.[1][2][7][8] These protocols detail the isolation and culture of primary OPCs and their subsequent treatment with nervonic acid to study its effects on oligodendrocyte differentiation and myelination.

Quantitative Data Summary

The following table summarizes the key quantitative data from studies investigating the effects of nervonic acid-containing treatments on oligodendrocyte cultures.

| Treatment Component | Concentration/Dosage | Cell Type | Duration of Treatment | Key Outcomes | Reference |

| Fish Oil Mixture (FOM) containing 13% Nervonic Acid | 5% (v/v) in culture medium | Human MO3.13 cell line (OPC model) | 72 hours | Improved synthesis of Myelin Basic Protein (MBP), Myelin Oligodendrocyte Glycoprotein (MOG), and Proteolipid Protein (PLP). Reduced proinflammatory cytokines and chemokines. Enhanced Fibroblast Growth Factor 2 (FGF2) and Vascular Endothelial Growth Factor (VEGF) synthesis. | [1][2][7][8] |

| Nervonic Acid | Concentration-dependent | Primary cultured murine oligodendrocytes | Not specified | Protected against oxygen-glucose deprivation (OGD)-induced cell death. | [9] |

Experimental Protocols

Protocol 1: Isolation and Culture of Primary Oligodendrocyte Precursor Cells (OPCs)

This protocol is adapted from methods for isolating OPCs from neonatal mouse or rat brains.[3][4][10]

Materials:

-

Neonatal mouse or rat pups (P5-P8)

-

DMEM/F-12 medium

-

Hanks' Balanced Salt Solution (HBSS)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Trypsin-EDTA

-

DNase I

-

PDGF-AA (Platelet-Derived Growth Factor-AA)

-

FGF-2 (Fibroblast Growth Factor-2)

-

N-acetyl-L-cysteine

-

Insulin

-

Transferrin

-

Progesterone

-

Putrescine

-

Sodium selenite

-

Poly-L-lysine coated culture flasks and plates

-

Cell strainers (70 µm)

Procedure:

-

Tissue Dissection: Euthanize neonatal pups according to approved institutional guidelines. Dissect the cerebral cortices in ice-cold HBSS.

-

Tissue Dissociation: Mince the tissue and incubate in a solution of trypsin and DNase I at 37°C for 15 minutes.

-

Cell Suspension: Inactivate trypsin with FBS-containing medium. Gently triturate the tissue to obtain a single-cell suspension.

-

Plating: Filter the cell suspension through a 70 µm cell strainer and plate the cells onto poly-L-lysine coated T75 flasks in DMEM/F-12 with 10% FBS.

-

Mixed Glial Culture: Culture the cells for 7-10 days, changing the medium every 2-3 days. This will result in a mixed glial culture with a layer of astrocytes and microglia on the bottom and OPCs on top.

-

OPC Isolation: Shake the flasks on an orbital shaker at 37°C for 1-2 hours to detach microglia, then for 18-20 hours to detach OPCs.

-

OPC Plating: Collect the supernatant containing OPCs and plate them onto new poly-L-lysine coated plates in a defined, serum-free OPC proliferation medium containing DMEM/F-12, Penicillin-Streptomycin, and growth factors (e.g., 10 ng/mL PDGF-AA and 10 ng/mL FGF-2).[10]

-

OPC Proliferation: Maintain the OPCs in proliferation medium for 3-4 days, changing the medium every 2 days.

Protocol 2: Nervonic Acid Treatment of Primary OPCs

Materials:

-

Cultured primary OPCs (from Protocol 1)

-

Nervonic Acid (pure)

-

Ethanol (or other suitable solvent)

-

OPC differentiation medium (OPC proliferation medium without PDGF-AA and FGF-2, supplemented with 30 µM Triiodothyronine (T3))

Procedure:

-

Preparation of Nervonic Acid Stock Solution: Prepare a stock solution of nervonic acid in ethanol. The final concentration of ethanol in the culture medium should be less than 0.1% to avoid solvent toxicity.

-

Initiation of OPC Differentiation: To induce differentiation, replace the OPC proliferation medium with OPC differentiation medium.

-

Nervonic Acid Treatment: Add the nervonic acid stock solution to the differentiation medium to achieve the desired final concentration. A concentration range should be tested to determine the optimal dose. Based on related studies with fatty acids, a starting range of 10-100 µM can be considered.

-

Control Groups: Include a vehicle control group (medium with the same concentration of ethanol used to dissolve nervonic acid) and an untreated control group (differentiation medium only).

-

Incubation: Incubate the cells for a period of 3-7 days to allow for differentiation into mature oligodendrocytes.

-

Assessment of Differentiation and Myelination: Analyze the cells for markers of oligodendrocyte maturation (e.g., O4, O1, MBP, MOG, PLP) using immunocytochemistry, Western blotting, or qPCR.

Visualizations

Caption: Experimental workflow for nervonic acid treatment of primary oligodendrocyte cultures.

References

- 1. [PDF] Naturally Occurring Nervonic Acid Ester Improves Myelin Synthesis by Human Oligodendrocytes | Semantic Scholar [semanticscholar.org]

- 2. Naturally Occurring Nervonic Acid Ester Improves Myelin Synthesis by Human Oligodendrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] Isolation and culture of rat and mouse oligodendrocyte precursor cells | Semantic Scholar [semanticscholar.org]

- 4. Isolation and culture of rat and mouse oligodendrocyte precursor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Nervonic Acid Synthesis Substrates as Essential Components in Profiled Lipid Supplementation for More Effective Central Nervous System Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Naturally Occurring Nervonic Acid Ester Improves Myelin Synthesis by Human Oligodendrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nervonic acid protects against oligodendrocytes injury following chronic cerebral hypoperfusion in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. miltenyibiotec.com [miltenyibiotec.com]

Application Notes and Protocols for In Vivo Administration of Nervonic Acid in Mouse Models of Multiple Sclerosis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies and findings related to the in vivo administration of nervonic acid (NA) in established mouse models of multiple sclerosis (MS). The protocols and data presented are intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of nervonic acid for demyelinating diseases.

Introduction

Multiple sclerosis is an autoimmune neurodegenerative disease characterized by inflammation, demyelination, and axonal damage in the central nervous system (CNS).[1][2] Nervonic acid, a monounsaturated omega-9 fatty acid, is a key component of sphingomyelin in myelin sheaths.[3][4] Preclinical studies in mouse models of MS, such as Experimental Autoimmune Encephalomyelitis (EAE) and the cuprizone model, have investigated the potential of NA to mitigate disease progression, reduce neuroinflammation, and promote remyelination.[1][5][6]

Mouse Models of Multiple Sclerosis

Two primary mouse models are widely used to study the therapeutic effects of nervonic acid in the context of MS:

-

Experimental Autoimmune Encephalomyelitis (EAE): This is the most common animal model for MS, mimicking the inflammatory and autoimmune aspects of the disease. EAE is typically induced by immunization with myelin-derived antigens, leading to an ascending paralysis.[1][5]

-

Cuprizone Model: This is a toxic demyelination model where the ingestion of cuprizone, a copper chelator, leads to oligodendrocyte apoptosis and subsequent demyelination, particularly in the corpus callosum. This model is particularly useful for studying remyelination processes.[6][7]

Data Presentation: Quantitative Outcomes of Nervonic Acid Administration

The following tables summarize the key quantitative data from studies administering nervonic acid in mouse models of MS.

Table 1: Effects of Nervonic Acid in the EAE Mouse Model

| Parameter | Mouse Strain | Nervonic Acid Dosage | Route of Administration | Key Findings | Reference |

| Clinical Score | C57BL/6 | 197 mg/kg (Low dose) | Intragastric | Significantly reduced disease severity compared to the EAE group. | [1][5] |

| C57BL/6 | 394 mg/kg (Medium dose) | Intragastric | Significantly reduced disease severity compared to the EAE group. | [5] | |

| Oxidative Stress Markers (Brain) | C57BL/6 | 197 mg/kg, 394 mg/kg | Intragastric | Decreased TBARS and ROS levels; Increased SOD and CAT levels compared to the EAE group. | [5] |

| Inflammatory Infiltration & Demyelination (Spinal Cord) | C57BL/6 | 197 mg/kg, 394 mg/kg | Intragastric | Mitigated inflammatory infiltration and demyelination. | [5] |

Table 2: Effects of Nervonic Acid in the Cuprizone Mouse Model

| Parameter | Mouse Strain | Nervonic Acid Source & Dosage | Route of Administration | Key Findings | Reference |

| Behavior (Open Field Test) | C57BL/6 | Acer truncatum oil | Diet | Reduced schizophrenia-like behavior (increased exploration of the center). | [6] |

| Behavior (Elevated Plus-Maze) | C57BL/6 | Acer truncatum oil | Diet | Reduced schizophrenia-like behavior (increased entries into the open arms). | [6] |

| Remyelination (Corpus Callosum) | C57BL/6 | Acer truncatum oil | Diet | Enhanced myelin repair with increased mature oligodendrocytes (CC1) and myelin basic protein (MBP). | [6] |

Experimental Protocols

Protocol 1: Induction and Treatment of EAE

This protocol is based on methodologies described for inducing EAE in C57BL/6 mice and subsequent treatment with nervonic acid.[1][5]

Materials:

-

Myelin Oligodendrocyte Glycoprotein 35-55 (MOG₃₅₋₅₅) peptide

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (10 g/L)

-

Pertussis Toxin (PTX)

-

Nervonic Acid (purity >95%)

-

Vehicle for NA (e.g., physiological saline)

-

C57BL/6 female mice (6-8 weeks old)

Procedure:

-

EAE Induction (Day 0):

-

Prepare the MOG₃₅₋₅₅ emulsion: Dissolve MOG₃₅₋₅₅ in physiological saline (e.g., 5 mg/mL). Mix this solution 1:1 with CFA to form a stable emulsion.

-

Immunize each mouse by subcutaneous injection at two sites on the back with a total of 0.1 mL of the emulsion.

-

Administer 200 ng of PTX intraperitoneally (i.p.) on day 0 and day 2 post-immunization.

-

-

Clinical Scoring:

-

Monitor mice daily for clinical signs of EAE starting from day 7 post-immunization.

-

Score the disease severity using a standard scale (0-5):

-

0: No clinical signs

-

1: Limp tail

-

2: Hind limb weakness

-

3: Hind limb paralysis

-

4: Forelimb and hind limb paralysis

-

5: Moribund or dead

-

-

-

Nervonic Acid Administration:

-

Prepare nervonic acid solutions at the desired concentrations (e.g., 197 mg/kg and 394 mg/kg) in the chosen vehicle.

-

Beginning on day 3 post-immunization, administer the nervonic acid solution or vehicle daily via intragastric gavage.

-

Continue daily administration for the duration of the experiment.

-

-

Outcome Assessment:

-

Continue daily clinical scoring.

-

At the experimental endpoint (e.g., peak of disease), euthanize mice and collect brain and spinal cord tissues for histological analysis (H&E for inflammation, Luxol Fast Blue for demyelination) and biochemical assays (e.g., oxidative stress markers).

-

Protocol 2: Cuprizone-Induced Demyelination and Nervonic Acid Treatment

This protocol is based on methodologies for inducing demyelination using cuprizone and assessing the effects of nervonic acid on remyelination.[6]

Materials:

-

Cuprizone (bis-cyclohexanone oxaldihydrazone)

-

Powdered rodent chow

-

Nervonic acid source (e.g., Acer truncatum oil)

-

C57BL/6 mice (8-10 weeks old)

Procedure:

-

Demyelination Phase:

-

Prepare a 0.2% (w/w) cuprizone diet by mixing cuprizone with powdered rodent chow.

-

Feed mice the cuprizone diet ad libitum for 5-6 weeks to induce demyelination. A control group should receive a normal diet.

-

-

Treatment and Remyelination Phase:

-

After the demyelination phase, switch the mice back to a normal diet.

-

Divide the cuprizone-treated mice into a recovery group (normal diet) and a nervonic acid treatment group.

-

Administer nervonic acid to the treatment group. This can be done by supplementing the diet with an oil rich in nervonic acid.[6]

-

The treatment and remyelination phase typically lasts for 2-4 weeks.

-

-

Outcome Assessment:

-

Perform behavioral tests (e.g., open field, elevated plus-maze) to assess neurological function.

-

At the end of the remyelination phase, euthanize the mice and perfuse with 4% paraformaldehyde.

-

Collect brains for histological and immunohistochemical analysis of the corpus callosum to assess demyelination and remyelination (e.g., Luxol Fast Blue staining, and immunostaining for Myelin Basic Protein (MBP) and oligodendrocyte markers like CC1).

-

Visualizations: Signaling Pathways and Experimental Workflows

References

- 1. Nervonic acid regulates the oxidative imbalance in experimental allergic encephalomyelitis [jstage.jst.go.jp]

- 2. mdpi.com [mdpi.com]

- 3. Nervonic acid and demyelinating disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Naturally Occurring Nervonic Acid Ester Improves Myelin Synthesis by Human Oligodendrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nervonic acid regulates the oxidative imbalance in experimental allergic encephalomyelitis [jstage.jst.go.jp]

- 6. frontiersin.org [frontiersin.org]

- 7. Frontiers | Neurotherapeutic impact of vanillic acid and ibudilast on the cuprizone model of multiple sclerosis [frontiersin.org]

Application Notes and Protocols for Inducing Schwann Cell Myelination In Vitro with Nervonic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schwann cells (SCs) are the myelinating glia of the peripheral nervous system (PNS), essential for the rapid saltatory conduction of nerve impulses and providing trophic support to axons. The formation of the myelin sheath is a complex process involving intricate axon-glial interactions and a significant upregulation of lipid and protein synthesis.[1] Deficits in myelination are central to a host of debilitating peripheral neuropathies. Consequently, identifying compounds that can promote or enhance Schwann cell myelination is a key objective in the development of therapeutics for these disorders.

Nervonic acid (NA), a C24:1 monounsaturated fatty acid, is a critical structural component of sphingomyelin in the myelin sheath.[2] While its role in central nervous system (CNS) myelination by oligodendrocytes is increasingly recognized, its potential to directly promote myelination in the PNS by Schwann cells is an emerging area of interest. These application notes provide a proposed framework and detailed protocols for investigating the effects of nervonic acid on Schwann cell myelination in a well-established in vitro co-culture model.

Principle of the Assay

The most widely used in vitro model for studying peripheral myelination involves the co-culture of primary dorsal root ganglion (DRG) neurons and Schwann cells.[1][3][4][5][6] In this system, Schwann cells proliferate and align with neuronal axons. The addition of ascorbic acid is crucial, as it promotes the formation of a basal lamina by Schwann cells, a prerequisite for myelination to commence.[7][8][9][10] Once the basal lamina is established, Schwann cells will proceed to wrap axons and form compact myelin sheaths, a process that can be visualized and quantified.

This system provides a controlled environment to assess the pro-myelinating potential of nervonic acid. By supplementing the culture medium with nervonic acid, researchers can quantify its effects on the extent and quality of myelin formation, as well as its impact on the expression of key myelin-related proteins and genes.

Key Signaling Pathways in Schwann Cell Myelination

Several signaling pathways are critical for Schwann cell development and myelination. The Neuregulin-1 (Nrg1)-ErbB receptor signaling pathway is a primary driver, regulating Schwann cell proliferation, survival, and differentiation.[11][12][13] Axonal Nrg1 (specifically Type III) interacts with ErbB2/ErbB3 receptors on Schwann cells, activating downstream pathways like PI3K/Akt and MAPK/ERK, which in turn initiate the transcriptional program for myelination.

Nervonic Acid Biosynthesis

Nervonic acid is synthesized from its precursor, oleic acid (C18:1), through a series of elongation steps catalyzed by fatty acid elongase enzymes.[2][14] This pathway highlights the importance of a ready supply of precursor fatty acids for the ultimate production of nervonic acid, a key component of the myelin sheath.

Experimental Protocols

Protocol 1: Isolation and Culture of Primary Schwann Cells

This protocol describes the isolation of Schwann cells from the sciatic nerves of early postnatal rat pups.

Materials:

-

Postnatal day 2-4 Sprague-Dawley rat pups

-

DMEM, high glucose

-

Fetal Bovine Serum (FBS)

-

Collagenase/Dispase

-

DNase I

-

Poly-L-lysine (PLL)

-

Cytosine arabinoside (Ara-C)

-

Recombinant human Neuregulin-1 (NRG1)

-

Forskolin

Procedure:

-

Euthanize P2-4 rat pups according to approved institutional animal care guidelines.

-

Dissect sciatic nerves and place them in ice-cold DMEM.

-

Transfer nerves to a dissociation medium containing DMEM, collagenase/dispase, and DNase I. Incubate at 37°C for 45-60 minutes.

-

Mechanically dissociate the nerves by gentle trituration with a fire-polished Pasteur pipette.

-

Plate the cell suspension onto PLL-coated culture dishes in DMEM with 10% FBS.

-

After 24 hours, treat the cultures with 10 µM Ara-C for 48-72 hours to eliminate rapidly dividing fibroblasts.

-

Remove Ara-C and expand the purified Schwann cells in SC growth medium (DMEM, 10% FBS, 2 µM forskolin, and 20 ng/mL NRG1).

Protocol 2: Isolation and Culture of DRG Neurons

This protocol details the isolation of DRG neurons from embryonic rats.

Materials:

-

Embryonic day 15 (E15) rat embryos

-

Neurobasal medium with B27 supplement

-

Nerve Growth Factor (NGF)

-

Fluorodeoxyuridine (FudR)

-

Uridine

-

Collagen or Matrigel for coating

Procedure:

-

Harvest DRGs from E15 rat embryos.

-

Dissociate ganglia using trypsin and trituration.

-

Plate dissociated neurons on collagen or Matrigel-coated dishes in Neurobasal medium supplemented with B27, NGF, and glutamine.

-

To eliminate non-neuronal cells, treat the cultures for 7-10 days with a medium containing FudR and uridine.[15]

-

Maintain the purified neuronal cultures in Neurobasal/B27/NGF medium, changing the medium every 2-3 days.

Protocol 3: Proposed Workflow for Nervonic Acid-Induced Myelination Assay

This protocol outlines the co-culture setup and treatment with nervonic acid to assess its impact on myelination.

Procedure:

-

Preparation of Nervonic Acid Stock: Prepare a 100 mM stock solution of nervonic acid in ethanol. For cell treatment, prepare a nervonic acid-BSA conjugate. Briefly, complex the nervonic acid stock with a 10% fatty acid-free BSA solution in serum-free medium to achieve a final BSA concentration of 1% and the desired nervonic acid working concentration. This enhances solubility and bioavailability.

-

Co-culture Setup: Once DRG neurons have established a dense axonal network (after ~10 days), seed purified Schwann cells (approx. 100,000 cells per well of a 24-well plate) onto the neurons in SC growth medium without NRG1.

-

Myelination Induction: After 3 days, once Schwann cells have populated the axons, switch to a myelination medium (MEM, 10% FBS, NGF, and 50 µg/mL ascorbic acid).

-

Treatment Groups:

-

Control Group: Myelination medium only.

-

Vehicle Control: Myelination medium with BSA vehicle.

-

Nervonic Acid Groups: Myelination medium supplemented with varying concentrations of nervonic acid-BSA conjugate (e.g., 1 µM, 10 µM, 50 µM).

-

-

Maintenance: Culture for 14-21 days, replacing the medium every 2-3 days with fresh medium containing the respective treatments.

-

Analysis: After the incubation period, fix the cultures for analysis.

Protocol 4: Quantification of Myelination

A. Immunofluorescence Staining:

-

Fix co-cultures with 4% paraformaldehyde.

-

Permeabilize with 0.2% Triton X-100 and block with 5% normal goat serum.

-

Incubate with primary antibodies overnight at 4°C:

-

Mouse anti-Myelin Basic Protein (MBP) for myelin sheaths.

-

Rabbit anti-Neurofilament (NF) for axons.

-

-

Wash and incubate with fluorescently-labeled secondary antibodies (e.g., Goat anti-Mouse Alexa Fluor 488, Goat anti-Rabbit Alexa Fluor 594).

-

Counterstain nuclei with DAPI.

-

Mount coverslips and acquire images using a fluorescence microscope.

B. Data Analysis:

-

Myelination Index: Quantify the number of MBP-positive segments per unit length of neurofilament-positive axon.

-

Myelinated Area: Use image analysis software (e.g., ImageJ) to measure the total area of MBP staining per field of view.

-

Western Blot: Lyse cells from parallel cultures to quantify total protein levels of MBP, Myelin Protein Zero (P0), and Peripheral Myelin Protein 22 (PMP22).

-

RT-qPCR: Extract RNA from parallel cultures to quantify the mRNA expression levels of key myelin genes (Mbp, Mpz, Pmp22).

Data Presentation: Example Data

The following tables represent hypothetical data to illustrate how results from these experiments could be presented.

Table 1: Effect of Nervonic Acid on Myelination Index and Myelin Protein Expression

| Treatment Group | Myelination Index (MBP+ segments / 100µm axon) | MBP Protein Level (Fold Change vs. Control) | P0 Protein Level (Fold Change vs. Control) |

| Control (Vehicle) | 1.5 ± 0.3 | 1.00 | 1.00 |

| Nervonic Acid (1 µM) | 1.8 ± 0.4 | 1.15 ± 0.10 | 1.10 ± 0.08 |

| Nervonic Acid (10 µM) | 2.9 ± 0.5 | 1.85 ± 0.21 | 1.65 ± 0.19 |

| Nervonic Acid (50 µM) | 3.2 ± 0.6 | 2.10 ± 0.25 | 1.90 ± 0.22 |

| *p < 0.05 compared to Control. Data are presented as mean ± SD. |

Table 2: Effect of Nervonic Acid on Myelin-Related Gene Expression

| Treatment Group | Mbp mRNA (Fold Change vs. Control) | Mpz mRNA (Fold Change vs. Control) | Pmp22 mRNA (Fold Change vs. Control) |

| Control (Vehicle) | 1.00 | 1.00 | 1.00 |

| Nervonic Acid (10 µM) | 2.5 ± 0.4 | 2.1 ± 0.3 | 1.8 ± 0.2 |

| p < 0.05 compared to Control. Data are presented as mean ± SD. |

Conclusion

While direct protocols for nervonic acid-induced Schwann cell myelination are not yet established in the literature, the protocols provided here offer a robust and scientifically-grounded approach to investigate this potential therapeutic strategy. Based on the critical role of very-long-chain fatty acids in myelin formation, it is hypothesized that exogenous nervonic acid will enhance the myelination capacity of Schwann cells in an in vitro setting. The successful application of these methods will provide valuable insights for researchers and drug development professionals focused on novel treatments for peripheral neuropathies.

References

- 1. worthington-biochem.com [worthington-biochem.com]

- 2. Nervonic Acid Synthesis Substrates as Essential Components in Profiled Lipid Supplementation for More Effective Central Nervous System Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Retracing Schwann Cell Developmental Transitions in Embryonic Dissociated DRG/Schwann Cell Cocultures in Mice [frontiersin.org]

- 4. researchgate.net [researchgate.net]